molecular formula C23H22N2O8 B11956252 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate

Cat. No.: B11956252
M. Wt: 454.4 g/mol
InChI Key: WCIMRCGAANBKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate is an organic compound with potential applications in various fields of scientific research. It is known for its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl group. This compound is often used in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate typically involves the reaction of benzyl chloroformate with 2,5-dioxopyrrolidin-1-yl butanedioate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate is unique due to its combination of the pyrrolidinone ring and the benzyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in peptide synthesis and as a protective group in organic synthesis .

Properties

Molecular Formula

C23H22N2O8

Molecular Weight

454.4 g/mol

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)

InChI Key

WCIMRCGAANBKFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.